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molecular formula C9H18O4Si B8762500 4-Oxo-4-(2-(trimethylsilyl)ethoxy)butanoic acid

4-Oxo-4-(2-(trimethylsilyl)ethoxy)butanoic acid

Cat. No. B8762500
M. Wt: 218.32 g/mol
InChI Key: VSECCELWTNRYEH-UHFFFAOYSA-N
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Patent
US08940716B2

Procedure details

Dihydrofuran-2,5-dione (8.0 g, 80 mmol) and 2-(trimethylsilyl)ethanol (5 g, 42.3 mmol) were dissolved in dry toluene (80 mL), followed by addition of DMAP (0.517 g, 4.23 mmol). The mixture was heated to reflux for 14 h. The mixture was cooled to rt, diluted with EtOAc (50 mL) and washed with aq. HCl (1 N, 3×30 mL). The organic layer was dried (Na2SO4), filtered, and concentrated to afford crude product as a white semi-solid (10.9 g, purity 85% as determined by 1H NMR, 100% yield), which is used in next reaction without further purification.
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Name
Quantity
0.517 g
Type
catalyst
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[O:1]1[C:5](=[O:6])[CH2:4][CH2:3][C:2]1=[O:7].[CH3:8][Si:9]([CH3:14])([CH3:13])[CH2:10][CH2:11][OH:12]>C1(C)C=CC=CC=1.CN(C1C=CN=CC=1)C.CCOC(C)=O>[O:6]=[C:5]([O:12][CH2:11][CH2:10][Si:9]([CH3:14])([CH3:13])[CH3:8])[CH2:4][CH2:3][C:2]([OH:7])=[O:1]

Inputs

Step One
Name
Quantity
8 g
Type
reactant
Smiles
O1C(CCC1=O)=O
Name
Quantity
5 g
Type
reactant
Smiles
C[Si](CCO)(C)C
Name
Quantity
80 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
0.517 g
Type
catalyst
Smiles
CN(C)C=1C=CN=CC1
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 14 h
Duration
14 h
WASH
Type
WASH
Details
washed with aq. HCl (1 N, 3×30 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
O=C(CCC(=O)O)OCC[Si](C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 10.9 g
YIELD: CALCULATEDPERCENTYIELD 118%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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